molecular formula C8H12N2O2 B15254023 5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B15254023
M. Wt: 168.19 g/mol
InChI Key: XKJMHBQSUVZHJU-UHFFFAOYSA-N
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Description

5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a methoxymethyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1,2-dihydropyridin-2-one with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxymethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence cellular signaling pathways, and affect gene expression. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-amino-1-(methoxymethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-6-3-8(11)10(5-12-2)4-7(6)9/h3-4H,5,9H2,1-2H3

InChI Key

XKJMHBQSUVZHJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)COC

Origin of Product

United States

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